Ethyl 4-(dimethylamino)quinoline-3-carboxylate
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Overview
Description
. This compound is part of the quinoline family, which is known for its wide range of pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Ethyl 4-(dimethylamino)quinoline-3-carboxylate, can be achieved through various methods. One common approach involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another method employs a Friedlander heteroannulation process using nano ZnO as a catalyst under solvent-free conditions . These methods are preferred due to their mild reaction conditions and avoidance of hazardous acids or bases.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvent-free conditions is often employed to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(dimethylamino)quinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives with improved properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular iodine, nano ZnO, and various solvents such as ethanol and tetrahydrofuran . Reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating, depending on the desired reaction.
Major Products Formed: The major products formed from the reactions of this compound include various quinoline derivatives with enhanced pharmacological properties. These derivatives are often tested for their biological activity to identify potential therapeutic agents.
Scientific Research Applications
Ethyl 4-(dimethylamino)quinoline-3-carboxylate has a wide range of scientific research applications. It is used in the development of new drugs due to its potential pharmacological properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential use in treating various diseases, including cancer and infectious diseases. Additionally, it has applications in the industry for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(dimethylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways within the body. The compound is known to bind to multiple receptors, which can lead to various biological effects . The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-(dimethylamino)quinoline-3-carboxylate can be compared to other quinoline derivatives, such as 4-hydroxy-2-quinolones and quinolinyl-pyrazoles . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific dimethylamino and ethyl ester groups, which contribute to its distinct pharmacological properties.
List of Similar Compounds:This compound stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 4-(dimethylamino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)11-9-15-12-8-6-5-7-10(12)13(11)16(2)3/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUVHEKZYACIHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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